molecular formula C19H22N2O4S B4998738 N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No. B4998738
M. Wt: 374.5 g/mol
InChI Key: AWEKDWTWRQZLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, commonly known as AMG 487, is a small molecule drug that has gained significant attention in the field of cancer research. This compound is a selective antagonist of the chemokine receptor CXCR3, which is expressed on various immune cells, including T cells and natural killer cells.

Mechanism of Action

The CXCR3 receptor is a G protein-coupled receptor that plays a crucial role in the migration and activation of immune cells. AMG 487 binds to the CXCR3 receptor and blocks the interaction of its ligands, CXCL9, CXCL10, and CXCL11. This prevents the recruitment of immune cells to the tumor microenvironment and reduces the pro-inflammatory response, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
AMG 487 has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction in pro-inflammatory cytokine production, and modulation of immune cell function. The compound has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

AMG 487 is a potent and selective CXCR3 antagonist that has been extensively studied in preclinical models of cancer. The compound has several advantages, including its high yield, potency, and selectivity. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise, and the potential for off-target effects.

Future Directions

For the study of AMG 487 include the investigation of its potential as a therapeutic agent in clinical trials, the development of new CXCR3 antagonists, and the combination with other cancer therapies.

Synthesis Methods

The synthesis of AMG 487 involves several steps, including the reaction of N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide with various reagents to obtain the final product. The synthesis method is complex and requires specialized equipment and expertise. However, the yield of AMG 487 is high, making it a viable option for large-scale production.

Scientific Research Applications

AMG 487 has been extensively studied in preclinical models of cancer, and its potential as a therapeutic agent has been demonstrated in various cancer types, including melanoma, breast cancer, and prostate cancer. The compound has been shown to inhibit tumor growth and metastasis by blocking the CXCR3 receptor, which is involved in the recruitment of immune cells to the tumor microenvironment. AMG 487 has also been investigated for its potential role in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where CXCR3 is involved in the migration of immune cells to the site of inflammation.

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-13-20-19(22)14-21(16-7-5-15(2)6-8-16)26(23,24)18-11-9-17(25-3)10-12-18/h4-12H,1,13-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEKDWTWRQZLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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